3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of hybrid norfloxacin–thiazolidinedione molecules were synthesized to improve the antimicrobial activity of norfloxacin . Another study reported the synthesis of a series of 3- (1- (1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of thiazolidine-2,4-diones, including compounds structurally related to 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione, involves innovative synthetic methodologies. A study by Yang et al. (2003) demonstrates a convenient synthesis of 5-benzylidenethiazolidine-2,4-diones via Knoevenagel condensation under microwave irradiation, highlighting the efficiency of solvent-free conditions in yielding these compounds (De‐Hong Yang et al., 2003). This approach signifies the chemical versatility and reactivity of the thiazolidine-2,4-dione scaffold, which can be further explored for the synthesis of derivatives, including the compound .
Antimicrobial Applications
The antimicrobial potential of thiazolidine-2,4-dione derivatives is a significant area of research. Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating their efficacy against gram-positive bacteria, highlighting the compound's potential as a basis for developing new antimicrobial agents (O. Prakash et al., 2011).
Anticancer Research
Thiazolidine-2,4-dione derivatives have also been explored for their anticancer properties. Chagas et al. (2017) evaluated a series of new thiazacridine agents for antitumor activity, with some derivatives showing promising cytotoxicity and selectivity, indicating the potential of thiazolidine-2,4-dione derivatives in cancer research (Mbo Chagas et al., 2017).
Biological Activity and Drug Design
Thiazolidine-2,4-dione and its derivatives are extensively studied for their biological activities, including antidiabetic, antimicrobial, and anticancer properties. The synthesis of novel thiazolidine-2,4-dione derivatives as antidiabetic agents by Kadium et al. (2022) showcases the ongoing interest in leveraging the therapeutic potential of these compounds (Rawnaq Kadium et al., 2022).
Mechanism of Action
Target of Action
The primary target of 3-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .
Mode of Action
This compound interacts with DNA gyrase, altering its activity . The compound is designed to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The thiazolidinedione moiety of the compound is intended to prevent biofilm formation, adding an additional anti-pathogenicity mechanism .
Biochemical Pathways
The compound’s interaction with DNA gyrase affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound prevents the relaxation of positive supercoils that are necessary for DNA replication . This inhibition can lead to the cessation of DNA replication, resulting in bacterial cell death .
Pharmacokinetics
The compound’s pharmacokinetic properties have been designed to improve its bioavailability . The C-7 multi-ring substituents were chosen to substantially modify physicochemical properties such as size, charge, and lipophilicity . These modifications aim to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and possibly gain anti-biofilm activity as an adjuvant mechanism of action .
Result of Action
The compound shows promising direct activity against Gram-negative strains and anti-biofilm activity against Gram-positive strains . The compound’s interaction with DNA gyrase and its anti-biofilm properties result in a potent antibacterial effect .
Properties
IUPAC Name |
3-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-15(11-23-10-13-4-2-1-3-5-13)18-8-6-14(7-9-18)19-16(21)12-24-17(19)22/h1-5,14H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMEIIVNXTXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)CSCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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